molecular formula C16H13NO5 B1621607 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid CAS No. 309923-57-7

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

Cat. No. B1621607
M. Wt: 299.28 g/mol
InChI Key: MUQLQGDBYNKRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, also known as 4-DBCA, is a synthetic compound that is used in a variety of scientific research applications. It is an organic compound with a molecular weight of 277.2 g/mol, and is composed of a benzodioxin ring, two amino groups, and a carboxylic acid group. 4-DBCA has been studied for its potential applications in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, though not directly mentioned, is closely related to various research areas involving benzoic acid derivatives. A novel synthesis route for amino acids derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), illustrates the potential for creating building blocks for peptidomimetics and scaffolds for combinatorial chemistry. These derivatives show promise in peptide bond formation and peptide chain elongation, demonstrating the compound's relevance in designing novel biochemical compounds (Pascal et al., 2000).

Biological Activities and Applications

Benzoic acid derivatives, including those similar to 4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, are widely recognized for their antimicrobial properties. Research on imidazole analogs of amino acids, dipeptides, and tripeptides has shown potent bioactivity against pathogenic fungi and bacteria, highlighting the potential use of these compounds in developing new antimicrobial agents (Dahiya, 2008).

Additionally, the hydroxamic acids, including derivatives from the benzoxazin-3-ones group, have been identified as significant defence chemicals in plants against pests and diseases. These findings indicate the agricultural and environmental importance of such compounds, suggesting their potential in developing pest-resistant crop varieties or natural pesticides (Niemeyer, 1988).

Structural and Synthetic Applications

The exploration of benzamide derivatives for their anti-fatigue effects also relates closely to the structural applications of benzoic acid derivatives. Studies have shown that certain benzamide derivatives can enhance the swimming capacity in mice, suggesting potential therapeutic uses for combating fatigue (Wu et al., 2014).

Moreover, the synthesis and evaluation of Schiff bases derived from 4-aminobenzoic acid demonstrate the diverse chemical and biological activities of benzoic acid derivatives. These compounds exhibit notable antibacterial activity against a variety of bacterial strains, further emphasizing the broad spectrum of applications in medicinal chemistry (Parekh et al., 2005).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-15(17-11-7-5-10(6-8-11)16(19)20)14-9-21-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQLQGDBYNKRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387105
Record name 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

CAS RN

309923-57-7
Record name 4-[(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.